4-Oxo-6-(5-phenylpentyl)-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4H-chromen-2-one with a phenylpentyl halide in the presence of a base, followed by oxidation to introduce the oxo group at the 4-position. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenylpentyl group, leading to different biological activities.
6-Phenyl-4H-chromene-2-carboxylic acid: Similar structure but without the oxo group, affecting its reactivity and applications.
Uniqueness: 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid is unique due to the presence of both the oxo and phenylpentyl groups, which contribute to its distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61270-47-1 |
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Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-oxo-6-(5-phenylpentyl)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O4/c22-18-14-20(21(23)24)25-19-12-11-16(13-17(18)19)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,23,24) |
InChI Key |
KFIAWOOWLBHSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
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